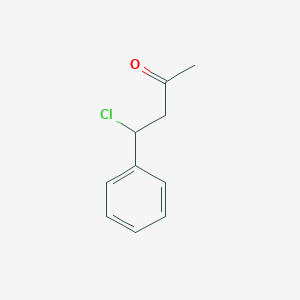
4-Chloro-4-phenylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H11ClO It is a chlorinated ketone, characterized by the presence of a phenyl group and a chlorine atom attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-phenylbutan-2-one using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 4-phenylbutan-2-one in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise while maintaining the temperature below 0°C.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Purify the product by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-Chloro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 4-phenylbutan-2-amine.
Reduction: Formation of 4-chloro-4-phenylbutan-2-ol.
Oxidation: Formation of 4-chloro-4-phenylbutanoic acid.
科学研究应用
4-Chloro-4-phenylbutan-2-one has several applications in scientific research:
作用机制
The mechanism of action of 4-chloro-4-phenylbutan-2-one involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds
4-Phenylbutan-2-one: Lacks the chlorine atom, making it less reactive towards nucleophiles.
4-Chloro-2-butanone: Lacks the phenyl group, resulting in different reactivity and applications.
4-Hydroxy-4-phenylbutan-2-one: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Uniqueness
4-Chloro-4-phenylbutan-2-one is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential applications in synthesis and research. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic chemistry.
属性
CAS 编号 |
52117-38-1 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC 名称 |
4-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H11ClO/c1-8(12)7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI 键 |
IOZCRUHKHFNWTH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



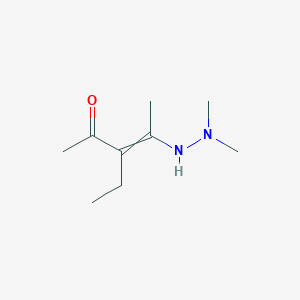


![3-[(E)-(2-Cyanopropan-2-yl)diazenyl]-3-methylbutanoic acid](/img/structure/B14654891.png)

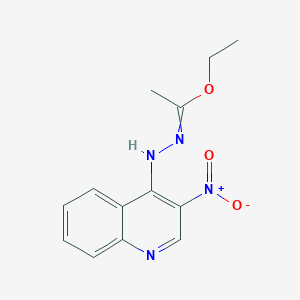


![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
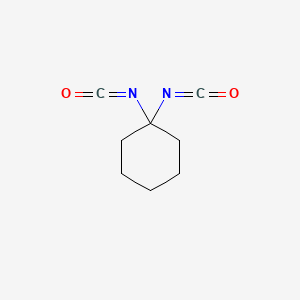

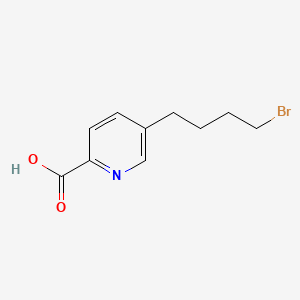
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
